

Applications of 2-Aminobenzenecarbothioamide and its Analogs in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Aminobenzenecarbothioamide

Cat. No.: B1270963

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Introduction

2-Aminobenzenecarbothioamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This class of compounds has garnered significant interest for its potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the thioamide group, an isostere of the amide bond, imparts unique physicochemical properties that can enhance metabolic stability and biological activity. This document provides an overview of the applications of **2-aminobenzenecarbothioamide** analogs, including their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and pathway diagrams.

Anticancer Applications

Derivatives of the 2-aminobenzothiazole and 2-aminobenzamide scaffolds, which are structurally related to **2-aminobenzenecarbothioamide**, have emerged as potent anticancer agents by targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.^[1]

Kinase Inhibition

Several studies have demonstrated the efficacy of these compounds as inhibitors of key kinases in oncogenic signaling pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.^[1] Inhibition of this kinase is a well-established strategy in cancer therapy. A series of 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 23 (a 2-aminobenzothiazole derivative) exhibited a half-maximal inhibitory concentration (IC₅₀) of 97 nM against VEGFR-2 and displayed significant antiproliferative activity against various cancer cell lines.^[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Aberrant EGFR signaling is a hallmark of several cancers.^[1] Novel 2-aminobenzothiazole derivatives have shown robust inhibitory activity against EGFR. For example, compounds 10 and 11 demonstrated IC₅₀ values of 94.7 nM and 54.0 nM, respectively, against EGFR kinase.^[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival.^[1] A novel 2-aminobenzothiazole derivative, compound 54, was identified as a highly potent PI3K α inhibitor with an IC₅₀ of 1.03 nM and demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells.^[1]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.^[1] A 2-aminobenzothiazole derivative, compound 40, showed inhibitory activity against CDK2 with an IC₅₀ of 4.29 μ M and potent cytotoxicity against several cancer cell lines.^[1]

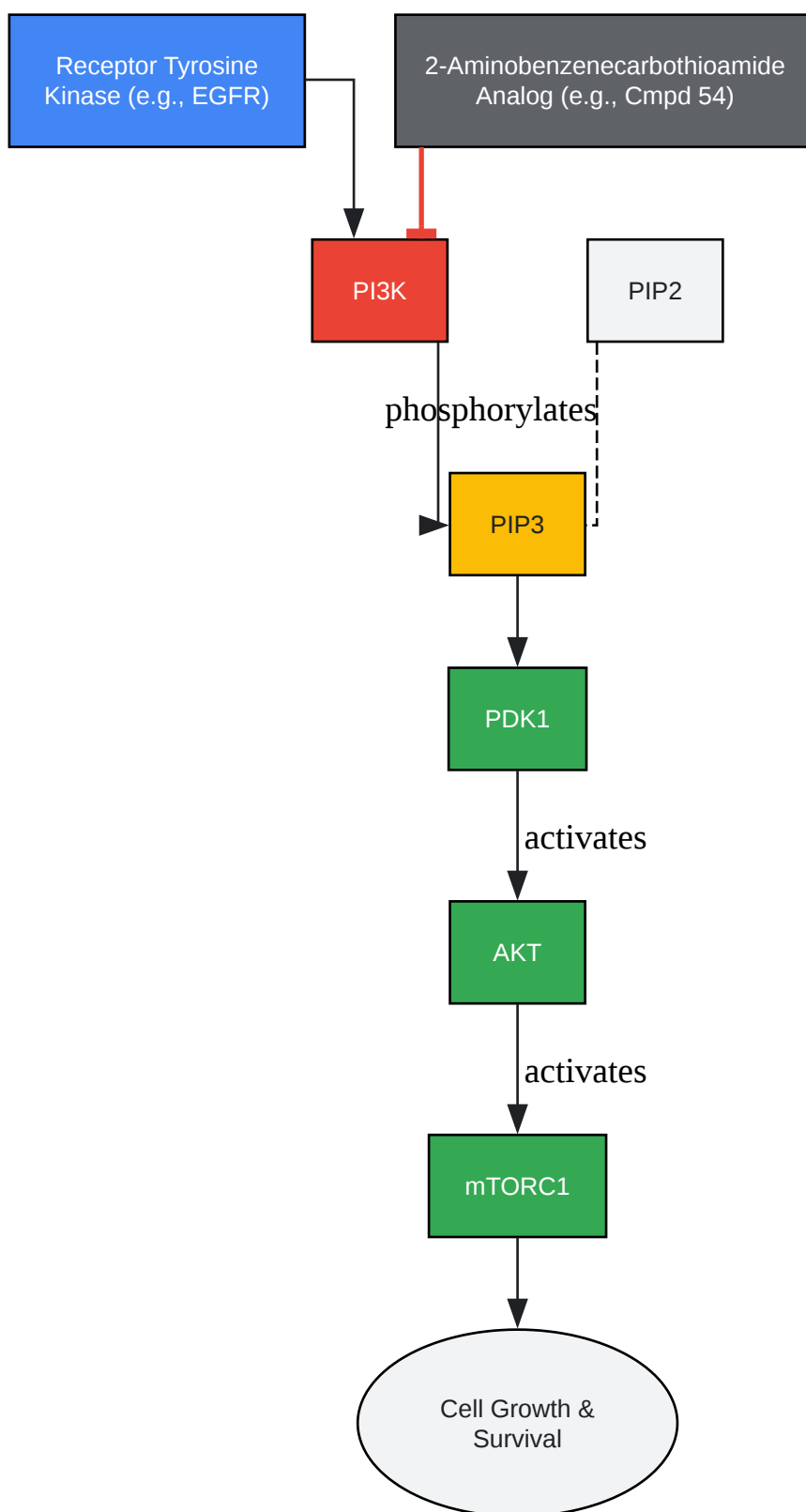
Compound ID	Target Kinase	Cancer Cell Line	IC50 (μM)	Reference
23	VEGFR-2	HT-29, PC-3, A549, U87MG	0.097 (enzymatic)	[1]
10	EGFR	-	0.0947 (enzymatic)	[1]
11	EGFR	-	0.054 (enzymatic)	[1]
13	EGFR	HCT116	6.43	[1]
13	EGFR	A549	9.62	[1]
13	EGFR	A375	8.07	[1]
54	PI3Kα	MCF-7	0.00103 (enzymatic)	[1]
40	CDK2	A549	3.55	[1]
40	CDK2	MCF-7	3.17	[1]
40	CDK2	Hep3B	4.32	[1]
OMS5	-	A549	22.13	[2]
OMS5	-	MCF-7	61.03	[2]
OMS14	-	A549	23.51	[2]
OMS14	-	MCF-7	38.62	[2]

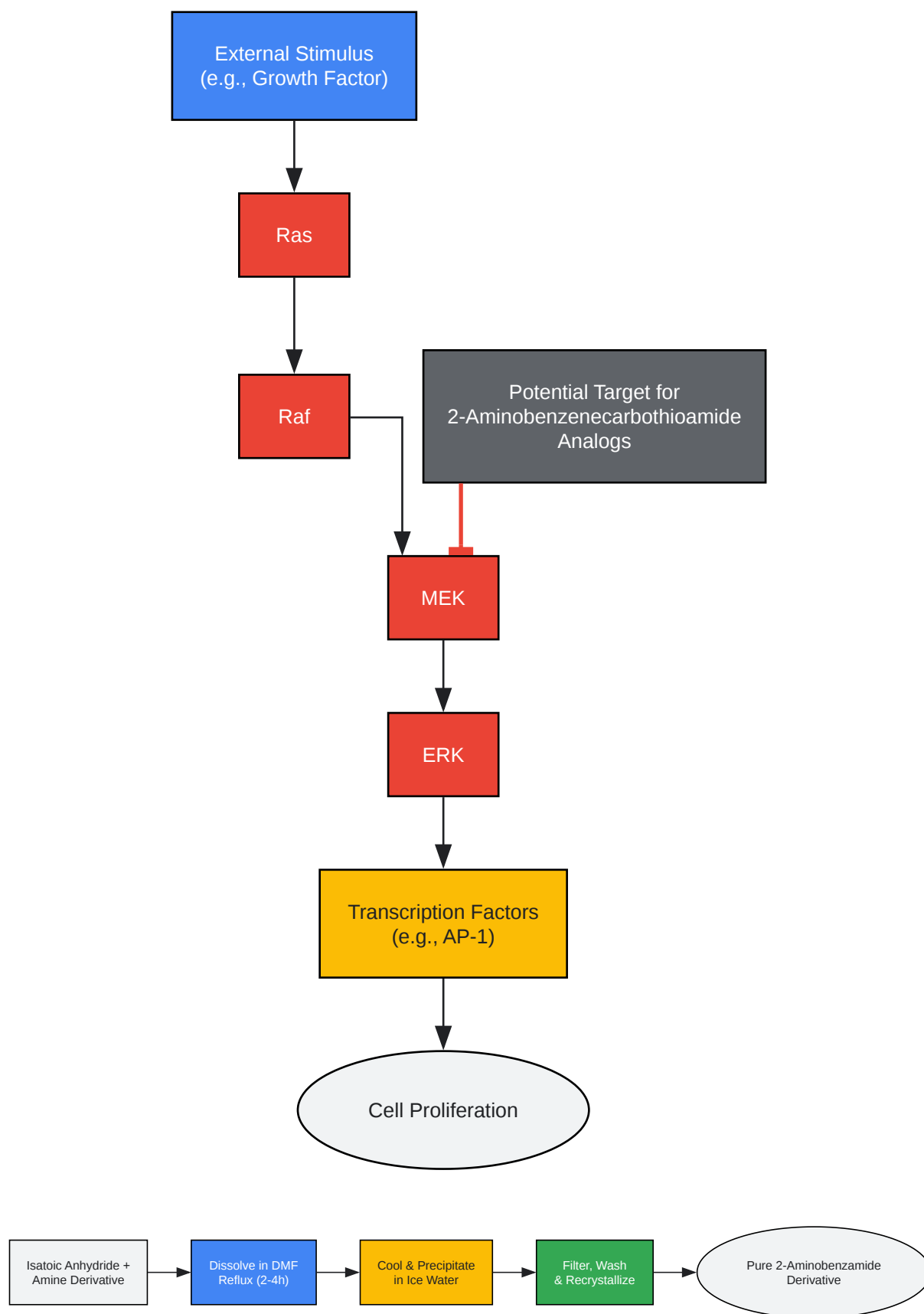
Note: The compounds listed are 2-aminobenzothiazole derivatives, which are structural analogs of **2-Aminobenzenecarbothioamide**.

Signaling Pathways in Cancer

The anticancer effects of **2-aminobenzenecarbothioamide** analogs are often attributed to their modulation of critical signaling pathways that are dysregulated in cancer.

This pathway is central to cell growth, proliferation, and survival. Inhibition of PI3K by compounds like derivative 54 blocks the downstream activation of AKT and mTOR, leading to reduced protein synthesis and cell cycle arrest.^{[1][3]}





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